molecular formula C17H16ClF3N6O B2367141 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile CAS No. 303152-97-8

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B2367141
CAS No.: 303152-97-8
M. Wt: 412.8
InChI Key: RJTHHWBHBOJOCW-HWKANZROSA-N
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Description

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a pyrimidine ring with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include pyridine and pyrimidine derivatives, which undergo various substitution, condensation, and cyclization reactions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-oxopyrimidine-5-carbonitrile
  • 1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(methylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile

Uniqueness

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N6O/c1-26(2)5-3-14-12(8-22)16(28)25-10-27(14)6-4-23-15-13(18)7-11(9-24-15)17(19,20)21/h3,5,7,9-10H,4,6H2,1-2H3,(H,23,24)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTHHWBHBOJOCW-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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